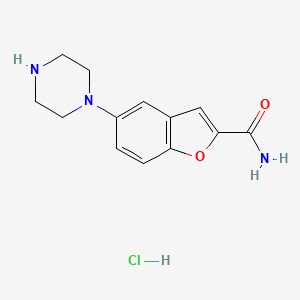

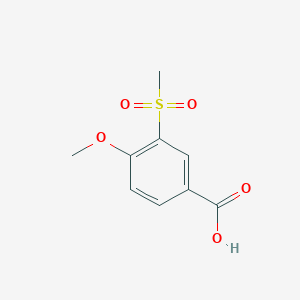

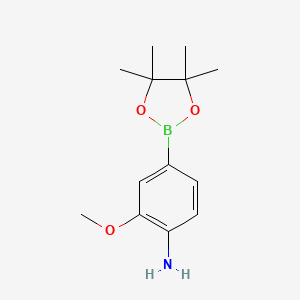

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

The compound 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing molecule that is likely to be of interest in the field of organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with boron-containing moieties, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , and reactions involving aniline derivatives , provide valuable insights into the potential reactivity and applications of the compound .

Synthesis Analysis

The synthesis of boron-containing compounds typically involves the use of boronic acids or their derivatives. For example, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the use of boronic esters and the characterization of the final product is confirmed by various spectroscopic methods such as FT-IR, NMR, and MS . Although the exact synthesis of this compound is not detailed, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of boron-containing compounds can be elucidated using techniques such as X-ray diffraction and DFT studies. The paper on the pyrazole derivative confirms the structure using these methods . These techniques would likely be applicable to determine the molecular structure of this compound, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Boron-containing compounds are known to participate in various chemical reactions. For instance, the reaction of difluoro-methylnaphtho dioxaborin with aniline derivatives leads to the formation of oxazaborins . This suggests that the compound may also undergo reactions with nucleophiles, such as amines, to form heterocyclic structures. Additionally, the synthesis of substituted anilino compounds and their reactivity could provide a precedent for the types of transformations that this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing aniline derivatives can be diverse. For example, dendrimers incorporating aniline as a peripheral unit exhibit mesogenic properties and can self-assemble into nano-aggregates . These properties are influenced by the nature of the dendritic construction and the central building blocks. While the specific properties of this compound are not described, it is reasonable to assume that it may exhibit similar behavior in terms of solubility, self-assembly, and reactivity based on the nature of its substituents and boron-containing core.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Studies : The synthesis of compounds including 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been explored, with their structures characterized using spectroscopy and X-ray diffraction. These studies are crucial for understanding the molecular and crystal structures of such compounds, aiding in the development of new materials and chemicals (Qing-mei Wu et al., 2021).

Solar Cell Applications

- Hole Transporting Materials in Solar Cells : Research indicates that derivatives of this compound can be used as hole transporting materials in perovskite solar cells. These compounds have shown improved thermal stability and power conversion efficiency, thus potentially enhancing the performance and longevity of solar cells (Xuepeng Liu et al., 2016).

Fluorescence Probes

- Fluorescence Probes for Detecting Hydrogen Peroxide : Compounds derived from this compound have been synthesized for use as fluorescence probes in the detection of hydrogen peroxide. This application is significant for biochemical and medical research, providing a means to detect and analyze reactive oxygen species (Emma V Lampard et al., 2018).

Pharmaceutical Applications

- Cytoprotection Against Oxidative Stress : Derivatives of this compound have been used in the synthesis of prochelators that protect cells against oxidative stress. This research is valuable in the context of developing treatments for conditions associated with oxidative damage (Qin Wang, K. Franz, 2018).

Battery Technology

- Organic Liquid Electrolyte-Based Batteries : Compounds including this compound have been explored as electrolyte additives in fluoride shuttle batteries. This research contributes to the development of more efficient and stable battery technologies (A. C. Kucuk, T. Abe, 2020).

Analytical Chemistry

- Hydrogen Peroxide Vapor Detection : The chemical structure of this compound has been modified to enhance its sensing performance for detecting hydrogen peroxide vapor, showcasing its potential in analytical chemistry and security applications (Yanyan Fu et al., 2016).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound . For instance, boronic acids are known to be sensitive to moisture . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .

Safety and Hazards

This compound is relatively stable at room temperature, but it should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . It should also be noted that contact with oxygen or strong oxidizing agents should be avoided to prevent fire or explosion .

properties

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMUFKXFCINKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590350 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

461699-81-0 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methoxybenzeneboronic acid. pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.